molecular formula C₁₀H₁₃FN₃O₉P B1148250 6-Fluoro-3-Oxo-4-(5-O-Phosphono-Beta-D-Ribofuranosyl)-3,4-Dihydropyrazine-2-Carboxamide CAS No. 356783-08-9

6-Fluoro-3-Oxo-4-(5-O-Phosphono-Beta-D-Ribofuranosyl)-3,4-Dihydropyrazine-2-Carboxamide

Cat. No. B1148250
CAS RN: 356783-08-9
M. Wt: 369.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-Oxo-4-(5-O-Phosphono-Beta-D-Ribofuranosyl)-3,4-Dihydropyrazine-2-Carboxamide, also known as 6-Fluoro-3-Oxo-4-(5-O-Phosphono-Beta-D-Ribofuranosyl)-3,4-Dihydropyrazine-2-Carboxamide, is a useful research compound. Its molecular formula is C₁₀H₁₃FN₃O₉P and its molecular weight is 369.2. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-3-Oxo-4-(5-O-Phosphono-Beta-D-Ribofuranosyl)-3,4-Dihydropyrazine-2-Carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-3-Oxo-4-(5-O-Phosphono-Beta-D-Ribofuranosyl)-3,4-Dihydropyrazine-2-Carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiviral Evaluation : A 2′-C-methyl branched nucleoside analogue bearing a 3,4-dihydro-3-oxopyrazine-2-carboxamide base, related to the compound , was synthesized and evaluated for antiviral effects. However, it did not exhibit significant antiviral effect or cytotoxicity in cell culture experiments against a broad range of viruses (Pierra, Counor, Storer, & Gosselin, 2011).

  • Oxidative Degradation Mechanism : An electrochemical study supported by density functional theory calculations investigated the oxidative degradation of pyrazine antiviral drugs, including favipiravir (T-705), a structurally related compound. It highlighted the mechanism involving the electrogenerated superoxide radical anion in the oxidative degradation process, suggesting potential ways to control the degradation of pyrazine derivatives through structural modifications (Nakayama & Honda, 2021).

  • Role in Antiviral Action : The role of human hypoxanthine guanine phosphoribosyltransferase in activating T-705 (favipiravir), a closely related compound, was studied. It was found that this enzyme converts T-705 into its active metabolite, which is essential for its antiviral activity against influenza virus (Naesens et al., 2013).

  • Synthesis and Biological Activity : A study on the synthesis and biological activity of various pyrazolo[3,4-d]pyrimidine ribonucleosides, which are structurally similar to the compound , showed that some of these compounds exhibited moderate antiviral and antitumor activities in vitro (Petrie, Cottam, McKernan, Robins, & Revankar, 1985).

  • Mechanism of Antiviral Action : Another study detailed the mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase, providing insights into how this compound and its analogs might inhibit viral RNA synthesis (Sangawa et al., 2013).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN3O9P/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(23-10)2-22-24(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCWUNIDADUVEZ-KAFVXXCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-Oxo-4-(5-O-Phosphono-Beta-D-Ribofuranosyl)-3,4-Dihydropyrazine-2-Carboxamide

CAS RN

356783-08-9
Record name Favipiravir-ribose-5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356783089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FAVIPIRAVIR-RIBOSE-5'-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CW9PD88PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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